2-Hexyl-3-methyl-1,2-oxaborinane
Description
2-Hexyl-3-methyl-1,2-oxaborinane is a boron-containing heterocyclic compound characterized by a six-membered ring with one oxygen and one boron atom.
Properties
CAS No. |
61632-78-8 |
|---|---|
Molecular Formula |
C11H23BO |
Molecular Weight |
182.11 g/mol |
IUPAC Name |
2-hexyl-3-methyloxaborinane |
InChI |
InChI=1S/C11H23BO/c1-3-4-5-6-9-12-11(2)8-7-10-13-12/h11H,3-10H2,1-2H3 |
InChI Key |
HXGOJBLNRXJPJO-UHFFFAOYSA-N |
Canonical SMILES |
B1(C(CCCO1)C)CCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyl-3-methyl-1,2-oxaborinane typically involves the reaction of hexylboronic acid with methyl alcohol under controlled conditions. The reaction is catalyzed by a base such as sodium hydroxide, and the mixture is heated to facilitate the formation of the oxaborinane ring. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 2-Hexyl-3-methyl-1,2-oxaborinane may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters allows for efficient production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
2-Hexyl-3-methyl-1,2-oxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the oxaborinane ring into different boron-containing compounds.
Substitution: The boron atom in the oxaborinane ring can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under mild conditions.
Major Products Formed
Scientific Research Applications
2-Hexyl-3-methyl-1,2-oxaborinane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound’s boron content makes it useful in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: It is explored for its potential in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: The compound is used in the production of advanced materials, including polymers and ceramics, due to its unique structural properties.
Mechanism of Action
The mechanism by which 2-Hexyl-3-methyl-1,2-oxaborinane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with hydroxyl and amino groups, facilitating the formation of boron-containing biomolecules. These interactions are crucial in applications such as BNCT, where the boron atom captures neutrons and releases high-energy particles to destroy cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
A rigorous comparison would typically analyze structural analogs, such as:
- 1,2-Oxaborinanes with varying substituents (e.g., 2-ethyl-3-phenyl-1,2-oxaborinane).
- Boron heterocycles like benzoxaboroles (e.g., Tavaborole, an antifungal agent).
- Non-boron heterocycles (e.g., tetrahydrofurans or pyrans).
Key comparison criteria would include:
Table 1: Hypothetical Comparison Framework
Note: Data for 2-Hexyl-3-methyl-1,2-oxaborinane cannot be sourced from the provided evidence.
Structural and Electronic Differences
- Boron vs. Carbon : The presence of boron in oxaborinanes introduces electron-deficient characteristics, enhancing Lewis acidity compared to all-carbon analogs like cyclohexane.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
